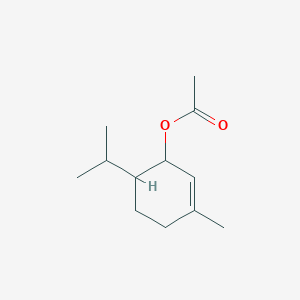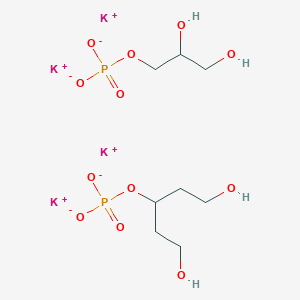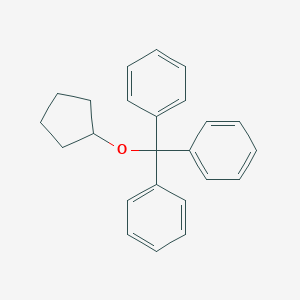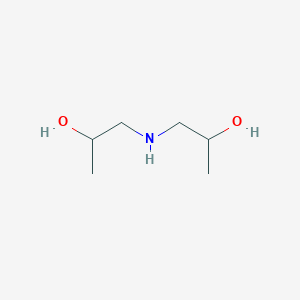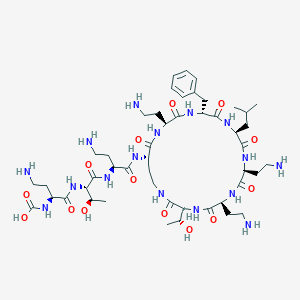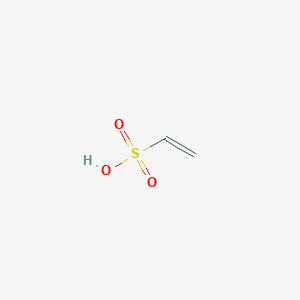
2-Cyanothiazole
説明
Synthesis Analysis
The synthesis of 2-cyanothiazole can be achieved through various methods, including the metal-free aerobic oxidative cyclization of cyclohexanones and thioureas, which is a notable process due to its mild conditions and satisfactory yields (Zhao et al., 2013). Additionally, the formation of this compound derivatives from cyanogen gas and dithiane showcases an innovative approach, highlighting the reagent's cost-effectiveness and the process's efficiency (Prieschl et al., 2023).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazole ring, a heterocyclic compound containing sulfur and nitrogen, attached to a cyano group. This configuration imparts distinct electronic properties, making it a valuable intermediate for further chemical transformations. Computational studies, such as density functional theory (DFT), are employed to understand its conformational stability and reactivity, which are essential for designing synthetic routes and applications (Shahmoradi & Amani, 2018).
Chemical Reactions and Properties
This compound participates in a wide range of chemical reactions, including cycloadditions, nucleophilic substitutions, and oxidative cyclizations. Its chemical properties are exploited in the synthesis of heterocyclic compounds, demonstrating its versatility as a building block for more complex molecules. For instance, the reaction of 2-cyano-2-nitrosomethylbenzthiazole with active methylene and nucleophile derivatives yields new polyfunctional pyrazine derivatives, showcasing the compound's reactivity and utility in creating diverse chemical structures (Latif et al., 2002).
科学的研究の応用
Medicinal Chemistry and Drug Discovery :
- 2-Aminothiazoles, a derivative of 2-Cyanothiazole, are significant in medicinal chemistry due to their potential in treating various diseases. They have been explored for anticancer, antitumor, antidiabetic, and anticonvulsant activities (Das, Sikdar, & Bairagi, 2016).
- Novel thiazolocarbazole derivatives, including 2-cyano derivatives, have been synthesized and evaluated for their antitumor activity (Lamazzi et al., 2002).
Synthesis of Heterocyclic Compounds :
- 2-Cyanomethylbenzothiazole has been used in synthesizing various heterocyclic compounds, with its chemical reactivity and biological applications also being significant (Fadda et al., 2008).
- The "mild thiolation" concept was applied to efficiently synthesize 2-cyanobenzothiazoles, crucial for preparing Firefly-luciferin precursors. These substances are important in chemiluminescence systems used in medicinal diagnostics and forensic trace analysis (Würfel et al., 2012).
Biomedical Applications :
- 2-Aminothiazoles have been identified as promising leads for treating prion diseases, demonstrating significant antiprion activity in prion-infected neuroblastoma cell lines (Gallardo-Godoy et al., 2011).
- The CBT-Cys click reaction, based on the condensation between 2-cyanobenzothiazole and D-cysteine, has applications in molecular imaging, biomolecular detection, drug delivery, and other biomedical fields (Yuan & Liang, 2014).
作用機序
Target of Action
Thiazoles, the class of compounds to which 2-cyanothiazole belongs, are widely present in active pharmaceutical ingredients (apis) . They often form part of a fused bicyclic core and contain multiple points of functionalization .
Mode of Action
During this process, a previously undisclosed partially saturated intermediate is formed, which can be further functionalized and isolated by the acylation of the hydroxy group .
Biochemical Pathways
The synthesis of this compound involves a variation of the gewald reaction, in which 1,4-dithiane-2,5-diol is reacted with nitrile-containing compounds to furnish 2-substituted thiazoles .
Result of Action
It is known that the compound can be further converted to the corresponding amidine .
Action Environment
The synthesis of this compound from cyanogen gas suggests that the reaction environment could potentially influence the formation and yield of the compound .
将来の方向性
The synthesis of 2-Cyanothiazole from cyanogen gas and a readily available dithiane is a significant development . This method could spark further interest in cyanogen gas as a reactive and cost-effective synthetic reagent . The formation of a previously undisclosed partially saturated intermediate, which can be further functionalized and isolated, opens up new possibilities for the synthesis of other compounds .
生化学分析
Biochemical Properties
It is known that 2-Cyanothiazole can be synthesized from cyanogen gas and a readily available dithiane . This synthesis process involves a series of reactions that could potentially interact with various enzymes and proteins.
Cellular Effects
Some analogs of thiazole, a related compound, have shown inhibitory activity against a wide range of human cancerous cell lines
Molecular Mechanism
It is synthesized through a series of reactions involving cyanogen gas and a dithiane The resulting compound may interact with biomolecules, potentially influencing enzyme activity and gene expression
Metabolic Pathways
特性
IUPAC Name |
1,3-thiazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2S/c5-3-4-6-1-2-7-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRGWUZHKJDYKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568381 | |
| Record name | 1,3-Thiazole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1452-16-0 | |
| Record name | 1,3-Thiazole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Thiazole-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a novel synthetic route to 2-cyanothiazole and what advantages does it offer?
A1: A recent study [] describes a novel synthetic approach to this compound utilizing readily available cyanogen gas and a dithiane derivative. This method proceeds through a previously unreported partially saturated intermediate that can be further functionalized. [] This approach offers several potential advantages:
Q2: What potential applications does this new synthetic route to this compound offer for medicinal chemistry?
A2: While the cited research focuses on the synthesis of this compound [], this compound serves as a key building block in medicinal chemistry, particularly for generating bioactive molecules like the exemplified amidine derivative []. This new synthetic route could facilitate:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid](/img/structure/B74120.png)


